4-benzyl-1-(3-chlorobenzyl)piperidine is a chemical compound classified as a substituted piperidine. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological conditions. The presence of both benzyl and chlorobenzyl substituents on the piperidine ring may influence its biological activity, making it a candidate for further investigation in drug design.
This compound can be synthesized from readily available precursors, including piperidine and various benzyl halides. It falls under the broader category of piperidine derivatives, which are known for their diverse pharmacological properties. Piperidines are cyclic amines that serve as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
The synthesis of 4-benzyl-1-(3-chlorobenzyl)piperidine typically involves the alkylation of piperidine with benzyl and 3-chlorobenzyl halides. Common methods include:
The molecular formula for 4-benzyl-1-(3-chlorobenzyl)piperidine is . The structure consists of a piperidine ring substituted with a benzyl group and a 3-chlorobenzyl group.
4-benzyl-1-(3-chlorobenzyl)piperidine can participate in various chemical reactions typical for amines and aromatic compounds:
The mechanism of action for 4-benzyl-1-(3-chlorobenzyl)piperidine may involve interaction with neurotransmitter receptors or enzymes relevant to neuropharmacology. Given its structure, it may act as an inhibitor or modulator of specific receptors involved in neurological pathways, such as acetylcholine receptors or monoamine transporters.
4-benzyl-1-(3-chlorobenzyl)piperidine has potential applications in scientific research, particularly in:
4-Benzyl-1-(3-chlorobenzyl)piperidine is a disubstituted piperidine derivative featuring benzyl and 3-chlorobenzyl groups attached to the piperidine nitrogen. Its systematic IUPAC name is 1-[(3-chlorophenyl)methyl]-4-(phenylmethyl)piperidine, with the molecular formula C₁₉H₂₂ClN (molecular weight: 299.84 g/mol). The piperidine ring adopts a chair conformation, with substituents preferentially occupying equatorial positions to minimize steric strain. The chlorine atom at the meta-position of the benzyl group influences electron distribution, enhancing the compound's binding affinity to biological targets through hydrophobic interactions and halogen bonding [3] [6].
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClN |
Molecular Weight | 299.84 g/mol |
Heavy Atom Count | 21 |
Topological Polar Surface Area | 3.2 Ų |
Hydrogen Bond Acceptors | 1 (Nitrogen) |
Rotatable Bonds | 4 |
Synthetic analogs like 1-benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile (CAS 84254-99-9, C₁₉H₂₀ClN₃) demonstrate the versatility of this scaffold, where the carbonitrile group enhances polarity [8]. Spectroscopic characterization includes:
Table 2: Spectroscopic Signatures of Key Analogs
Compound | ¹H NMR (δ ppm) | FT-IR (cm⁻¹) |
---|---|---|
1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile | 2.85 (m, 4H), 3.42 (s, 2H), 6.85 (m, 3H) | 2220 (CN), 1590 (C=C) |
3-(4-Benzyl-piperidine-1-sulfonyl)-4-chloro-benzoic acid | 7.45 (d, 2H), 3.95 (s, 2H), 2.85 (m, 2H) | 1710 (C=O), 1170 (S=O) |
Piperidine chemistry originated in the 19th century with the isolation of piperidine from black pepper alkaloids. Early work focused on simple N-alkyl derivatives, but the mid-20th century saw targeted modifications for CNS drug discovery. Key milestones include:
Scheme: Evolution of Piperidine Synthesis
19th Century: Natural Alkaloid Isolation → 1950s: N-Alkylation Techniques → 1980s: Stereoselective Catalysis → 2000s: Hydrogenation & Multicomponent Reactions
Piperidine derivatives exhibit broad therapeutic activities due to their structural mimicry of bioactive molecules. Key pharmacological roles include:
Neuropharmacology
Oncology
Infectious Diseases
Table 3: Pharmacological Targets of Piperidine Analogs
Target | Compound Class | Biological Activity | Reference |
---|---|---|---|
Dopamine D4 Receptor | 3-Benzyloxypiperidine | Antagonism (Ki = 135–375 nM) | [2] |
MAO-B | 1-Propargyl-4-styrylpiperidines | Inhibition (IC₅₀ = 10–50 nM) | [10] |
ALK Kinase | 2-Amino-4-(1-piperidine) pyridine | Inhibition (IC₅₀ = 0.5–5 nM) | [3] |
Carbonic Anhydrase XII | Benzenesulfonamide-piperidine | Inhibition (Kᵢ = 3–8 nM) | [3] |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: